Piperidine-2-carbohydrazide
Overview
Description
Piperidine-2-carbohydrazide is an organic compound that belongs to the class of piperidine derivatives It features a six-membered ring containing five methylene bridges and one amine bridge, with a carbohydrazide functional group attached to the second carbon atom of the piperidine ring
Mechanism of Action
Target of Action
Piperidine-2-carbohydrazide, like other piperidine derivatives, has been observed to have therapeutic potential against various types of cancers Piperidine derivatives have been found to interact with several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These targets play a significant role in cell survival, proliferation, and apoptosis, which are critical processes in cancer development and progression.
Mode of Action
Piperidine derivatives have been found to regulate several crucial signaling pathways involved in cancer . They can lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . The interaction of these compounds with their targets leads to changes in cellular processes, ultimately affecting the growth and proliferation of cancer cells.
Biochemical Pathways
This compound, like other piperidine derivatives, affects several biochemical pathways. These compounds have been found to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are essential for the establishment of cancers. By regulating these pathways, this compound can affect the downstream effects such as cell survival, proliferation, and apoptosis.
Pharmacokinetics
In silico admet profile of piperidine derivatives has evidenced optimal oral bioavailability . These properties are crucial as they determine the compound’s bioavailability, its distribution within the body, its metabolism, and its eventual excretion from the body.
Result of Action
Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . These effects are a result of the compound’s interaction with its targets and its regulation of crucial signaling pathways involved in cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of piperidine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{Piperidine-2-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process might include steps such as:
Catalytic Hydrogenation: Using a suitable catalyst to hydrogenate piperidine-2-carboxylic acid.
Hydrazinolysis: Reacting the hydrogenated product with hydrazine hydrate under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Piperidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of piperidine-2-carboxylic acid derivatives.
Reduction: Formation of piperidine-2-amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Piperidine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
Piperidine-2-carbohydrazide can be compared with other similar compounds, such as:
Piperidine-2-carboxylic acid: Lacks the carbohydrazide group but shares the piperidine ring structure.
Piperidine-2-amine: Contains an amine group instead of a carbohydrazide group.
Piperidine-2-carboxamide: Features a carboxamide group instead of a carbohydrazide group.
Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
piperidine-2-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-9-6(10)5-3-1-2-4-8-5/h5,8H,1-4,7H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXBRJRZCXGJNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329464 | |
Record name | piperidine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61700-55-8 | |
Record name | piperidine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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